molecular formula C14H12ClNO2 B8673345 2-(2-Chlorocyclohex-2-en-1-yl)-1H-isoindole-1,3(2H)-dione CAS No. 116330-66-6

2-(2-Chlorocyclohex-2-en-1-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B8673345
CAS No.: 116330-66-6
M. Wt: 261.70 g/mol
InChI Key: LVLKLPMPJPNEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorocyclohex-2-en-1-yl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H12ClNO2 and its molecular weight is 261.70 g/mol. The purity is usually 95%.
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Properties

CAS No.

116330-66-6

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-(2-chlorocyclohex-2-en-1-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H12ClNO2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-2,5-7,12H,3-4,8H2

InChI Key

LVLKLPMPJPNEGV-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)N2C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 11.0 g (72.8 mmol) 1,6-dichlorocyclohexene, 20.0 g (108 mmol) potassium phthalimide and 1.0 g (6.0 mmol) potassium iodide in 50 ml dry dimethylformamide was stirred 24 hours at 110° C. under an atmosphere of nitrogen. The reaction mixture was allowed to cool then poured into 30 ml diethyl ether. The dark mixture was filtered, then the ether and DMF removed in vacuo. The dark crystalline residue was dissolved in ethyl acetate then chromatographed on 500 g flash silica eluting with 10% to 20% ethyl acetate/hexane. Concentration of appropriate fractions followed by recrystallization from ethyl acetate/hexane gave 14.0 g (73.5%) of the desired phthalimide, mp 99°-103° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
73.5%

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